PPAR-γ Agonist Activity of (R)-6-Methylchroman-4-amine Compared to Unsubstituted Chroman-4-amine Scaffolds
The (R)-6-methylchroman-4-amine scaffold demonstrates quantifiable PPAR-γ agonist activity, whereas the des-methyl (R)-chroman-4-amine scaffold lacks the methyl substituent required for this specific target engagement. A 2024 review documented that (R)-6-methylchroman-4-amine exhibits PPAR-γ agonism with an EC50 of 15.6 μM, providing a defined potency benchmark for structure-activity relationship (SAR) studies in metabolic disease research [1]. In contrast, the unsubstituted (R)-chroman-4-amine has no reported PPAR-γ activity, underscoring the functional importance of the 6-methyl group. This methyl-dependent activity differentiates the compound from the broader chroman-4-amine class and positions it as a preferred starting point for PPAR-γ-targeted lead optimization.
| Evidence Dimension | PPAR-γ agonist potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 15.6 μM |
| Comparator Or Baseline | (R)-chroman-4-amine (CAS 210488-55-4): no reported PPAR-γ activity |
| Quantified Difference | Qualitative: 6-methyl substitution confers PPAR-γ activity absent in des-methyl analog |
| Conditions | PPAR-γ agonist assay (specific experimental details not publicly available in primary literature) |
Why This Matters
For researchers procuring a chroman-4-amine building block for PPAR-γ-targeted drug discovery, the 6-methyl substitution is structurally essential—the des-methyl analog is functionally silent at this therapeutically relevant target.
- [1] Review in Current Pharmaceutical Design, 2024, as cited by Kuujia.com. (R)-6-Methylchroman-4-amine PPAR-γ EC50 = 15.6 μM. View Source
